Fmoc-4-amino-3-hydroxybutanoic acid
Description
Contextualization within Modern Peptide Chemistry and Medicinal Chemistry Research
In modern peptide and medicinal chemistry, the goal is often to design and synthesize novel molecules with enhanced therapeutic properties. The incorporation of building blocks like Fmoc-4-amino-3-hydroxybutanoic acid is a key strategy for creating peptidomimetics—compounds that mimic the structure and function of natural peptides but possess improved drug-like characteristics such as increased stability, potency, and bioavailability. springernature.com
The unique gamma-amino acid structure of this compound, with its extended backbone compared to alpha-amino acids, can induce specific folding patterns in peptide chains, influencing their interaction with biological targets. The hydroxyl group provides an additional point for hydrogen bonding or for further chemical modification, such as glycosylation or attachment of other functional moieties, allowing chemists to fine-tune the molecule's properties.
The enantiomers of GABOB, the core of the compound, are known to interact differently with GABA receptors, highlighting the stereochemical importance of the hydroxyl group in biological recognition. wikipedia.orgnih.gov This inherent bioactivity makes its derivatives, including the Fmoc-protected version, attractive starting points for designing new neurologically active agents or other therapeutics. Its use in the synthesis of complex molecules like peptidomimetics and other advanced materials demonstrates its value in the search for new drugs and functional biomaterials. springernature.com
Historical Development and Evolution of its Research Applications
The story of this compound is linked to several key advancements in organic chemistry.
Discovery and Synthesis of GABOB : The core molecule, 4-amino-3-hydroxybutyric acid (GABOB), was identified as an endogenous metabolite of GABA and synthesized through various methods over the decades. wikipedia.orgacs.org Its anticonvulsant properties spurred interest in its use as a therapeutic agent and as a chiral building block for other complex molecules. wikipedia.orgresearchgate.netresearchgate.net
The Rise of Solid-Phase Peptide Synthesis (SPPS) : In the 1960s, R. Bruce Merrifield developed SPPS, which dramatically simplified the synthesis of peptides and earned him a Nobel Prize. peptide.com This set the stage for needing a robust toolkit of protected amino acids.
Introduction of the Fmoc Group : The Fmoc protecting group was developed in the 1970s by Carpino and Han. peptide.com Its key advantage was its removal under mild basic conditions, contrasting with the harsh acidic conditions required for the then-dominant Boc protecting group. publish.csiro.au
Commercialization and Widespread Adoption : By the mid-1980s, Fmoc-protected versions of the 20 standard proteinogenic amino acids became commercially available, leading to a market shift from Boc to Fmoc-based SPPS. merckmillipore.com This was followed by the synthesis and commercialization of a wide array of Fmoc-protected non-proteinogenic amino acids to meet the growing demands of drug discovery and materials science.
The application of this compound is a direct consequence of these converging developments. Researchers in medicinal chemistry and materials science utilize it in Fmoc-SPPS to build custom peptides and peptidomimetics, leveraging the unique structural features of the GABOB backbone to create novel compounds with specific biological or material functions. springernature.com
Data Tables
Table 1: Properties of this compound
| Property | Value | Source(s) |
| IUPAC Name | 4-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-3-hydroxybutanoic acid | sigmaaldrich.com |
| Molecular Formula | C₁₉H₁₉NO₅ | scbt.combiosynth.com |
| Molecular Weight | 341.36 g/mol | sigmaaldrich.comscbt.com |
| CAS Number | 184763-08-4 | biosynth.comavantorsciences.com |
| Appearance | Solid | sigmaaldrich.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxybutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO5/c21-12(9-18(22)23)10-20-19(24)25-11-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,12,17,21H,9-11H2,(H,20,24)(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAVHFNYDXGWPBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC(CC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Fmoc 4 Amino 3 Hydroxybutanoic Acid and Its Analogues
Strategies for Stereoselective Synthesis of Fmoc-4-amino-3-hydroxybutanoic Acid
The controlled three-dimensional arrangement of atoms in this compound is paramount for its function. Stereoselective synthesis ensures the desired arrangement at the chiral centers.
Enantioselective Approaches to 4-Amino-3-hydroxybutanoic Acid Derivatives
Enantioselective synthesis aims to produce a single enantiomer of a chiral compound. For 4-amino-3-hydroxybutanoic acid (GABOB), a key precursor to the Fmoc-protected version, enantioselectivity is critical as the biological activity of its enantiomers can differ significantly. nih.gov For instance, the (R)- and (S)-enantiomers of GABOB exhibit different agonist activities at various GABA receptor subtypes. nih.gov
One notable strategy involves the asymmetric desymmetrization of an anhydride, which serves as the chirality-inducing step. This method allows for the synthesis of GABOB derivatives with excellent enantiomeric excess (ee). researchgate.net Another approach utilizes enzymatic resolutions, which have been successfully employed in the production of optically active precursors like ethyl (R)-4-cyano-3-hydroxybutanoate, an important synthon for (R)-4-amino-3-hydroxybutanoic acid. researchgate.net
A highly efficient four-component reaction has been developed for the enantioselective synthesis of β-hydroxy-α-amino acid derivatives. rsc.org This method utilizes a rhodium catalyst and a chiral Brønsted acid to achieve high diastereoselectivity and enantioselectivity. rsc.org
Diastereoselective Synthetic Techniques for Functionalized 4-Amino-3-hydroxybutanoic Acid Scaffolds
Diastereoselective synthesis is crucial when a molecule has multiple stereocenters, aiming to produce a specific diastereomer. For functionalized 4-amino-3-hydroxybutanoic acid scaffolds, controlling the relative stereochemistry of the amino and hydroxyl groups is essential.
One effective technique involves the use of 1,3-oxazinan-6-ones as intermediates. monash.edu The enolates of these cyclic compounds can be selectively alkylated to introduce substituents with high diastereoselectivity. monash.edu Subsequent cleavage of the oxazinanone ring yields highly functionalized β-amino acids. monash.edu Another approach utilizes a carbamate-guided syn-diastereoselective epoxidation of an alkene precursor derived from D-aspartic acid, followed by intramolecular epoxide opening to construct a piperidine (B6355638) ring, showcasing the synthesis of complex scaffolds. nih.gov
Chiral Auxiliary and Organocatalytic Methodologies in its Preparation
Chiral auxiliaries are chiral molecules that are temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction. While specific examples directly leading to this compound are not detailed in the provided results, the principle is a cornerstone of asymmetric synthesis.
Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis. A notable example is the use of a chiral phosphoric acid catalyst in the reaction of para-hydroxybenzyl alcohols with azlactones. nih.gov This process generates chiral β,β-diaryl-α-amino acid derivatives with high enantioselectivity. nih.gov While not a direct synthesis of this compound, this methodology highlights the potential of organocatalysis in creating chiral amino acid derivatives.
Precursor-Based Synthetic Routes to this compound
The synthesis of this compound can also be achieved by modifying readily available starting materials.
Derivatization from Commercial Hydroxybutanoic Acid Precursors
Commercially available hydroxybutanoic acid derivatives serve as convenient starting points. For example, a three-step synthesis of 4-amino-3-hydroxybutyric acid has been reported starting from crotonic acid. researchgate.net The process involves bromination, amination, and subsequent hydration to yield the desired product. researchgate.net Another route begins with allyl cyanide, which undergoes ultrasonically promoted epoxidation as a key step to form an oxiranylacetonitrile intermediate, leading to 4-amino-3-hydroxybutyric acid in a four-step sequence. researchgate.net
Approaches from Aspartic Acid and Related Amino Acid Feedstocks
Aspartic acid and other amino acids are valuable chiral pool starting materials for the synthesis of complex molecules. D-aspartic acid has been elaborated in a multi-step synthesis to produce an advanced vinyl iodide building block. nih.gov This intermediate can then be used in coupling reactions to construct more complex scaffolds containing the 4-amino-3-hydroxybutanoic acid motif. nih.gov Fmoc-Asp(OtBu)-OH is a standard protected derivative of aspartic acid used in peptide synthesis, which can undergo side reactions like aspartimide formation under basic conditions. peptide.com
Integration of Fluorenylmethoxycarbonyl (Fmoc) Protection in Synthetic Schemes
The 9-fluorenylmethoxycarbonyl (Fmoc) group is a cornerstone in modern organic and peptide synthesis, primarily utilized for the temporary protection of primary and secondary amines. lgcstandards.comaltabioscience.com Its widespread adoption, particularly in solid-phase peptide synthesis (SPPS), stems from its unique cleavage conditions, which provide an essential layer of selectivity in multi-step synthetic strategies. lgcstandards.comnih.gov Developed by Eric Atherton and Bob Sheppard, the Fmoc group offers mild deprotection conditions that are compatible with a wide range of other protecting groups and sensitive functionalities. lgcstandards.comnih.govtotal-synthesis.com
In the synthesis of complex molecules like 4-amino-3-hydroxybutanoic acid (GABOB) and its derivatives, selective protection of reactive functional groups is paramount. The structure contains a primary amine, a secondary hydroxyl group, and a carboxylic acid, all of which can participate in undesired side reactions if left unprotected. The primary role of the Fmoc group in the synthesis of this compound is to mask the nucleophilicity of the nitrogen atom, thereby preventing it from reacting during the activation and coupling of other synthetic intermediates. altabioscience.com
The Fmoc group is introduced by reacting the amine of a precursor molecule with an activated Fmoc derivative. Common reagents for this transformation are listed in the table below.
| Reagent Name | Abbreviation | Characteristics |
|---|---|---|
| 9-Fluorenylmethyl chloroformate | Fmoc-Cl | A highly reactive acid chloride, sensitive to moisture. total-synthesis.com |
| 9-Fluorenylmethylsuccinimidyl carbonate | Fmoc-OSu | More stable than Fmoc-Cl and commonly used to reduce the formation of unwanted oligopeptide byproducts. total-synthesis.comwikipedia.org |
| Fmoc-N-hydroxysuccinimide | Fmoc-OSu | An alternative name for the succinimidyl carbonate derivative. ub.edu |
| 9-Fluorenylmethyl azide (B81097) | Fmoc-N3 | Another option for introducing the Fmoc group. total-synthesis.com |
The key advantage of the Fmoc group is its lability under basic conditions, a feature that distinguishes it from many other amine-protecting groups. wikipedia.org It is rapidly cleaved by treatment with a secondary amine, most commonly a solution of 20% piperidine in a solvent like N,N-dimethylformamide (DMF). nih.govwikipedia.org This specific deprotection mechanism allows for the selective unmasking of the amino group while other protecting groups, such as those sensitive to acid or hydrogenolysis, remain intact on the hydroxyl or carboxyl functions. This selectivity is crucial for the controlled, stepwise construction of GABOB analogues or their incorporation into larger peptide chains.
The strategic power of the Fmoc group lies in its orthogonality with other classes of protecting groups. In chemical synthesis, orthogonality refers to the ability to remove one type of protecting group in the presence of others without affecting them. escholarship.org This principle allows for the precise and sequential deprotection of different functional groups within the same molecule.
The Fmoc group is the foundation of the most common strategy in solid-phase peptide synthesis, the "Fmoc/tBu" approach. nih.gov In this methodology, the N-terminal amine is temporarily protected with the base-labile Fmoc group, while side-chain functional groups (including hydroxyls and carboxylic acids) are protected with acid-labile groups such as tert-butyl (tBu) ethers, tert-butyl esters, or the tert-butyloxycarbonyl (Boc) group. nih.govcreative-peptides.com The iterative cycle of peptide synthesis involves the removal of the Fmoc group with piperidine, followed by coupling the next amino acid. The acid-labile side-chain protectors remain stable throughout this process and are only removed at the final stage of synthesis using a strong acid like trifluoroacetic acid (TFA). lgcstandards.com
The compatibility of Fmoc with other protecting groups is summarized in the table below.
| Protecting Group | Typical Protected Functionality | Cleavage Condition | Orthogonal to Fmoc? |
|---|---|---|---|
| tert-Butyloxycarbonyl (Boc) | Amine (e.g., Lys side chain) | Strong Acid (e.g., TFA) | Yes. nih.govtotal-synthesis.com |
| tert-Butyl (tBu) | Hydroxyl (Ser, Thr), Carboxyl (Asp, Glu) | Strong Acid (e.g., TFA) | Yes. nih.gov |
| Trityl (Trt) | Amine (His), Thiol (Cys) | Mild Acid | Yes. creative-peptides.com |
| Benzyloxycarbonyl (Cbz or Z) | Amine | Hydrogenolysis (e.g., H2, Pd/C) | Quasi-orthogonal. Fmoc can also be cleaved under some hydrogenolysis conditions, but selectivity is often achievable. total-synthesis.com |
| Benzyl (Bn) | Hydroxyl, Carboxyl | Hydrogenolysis (e.g., H2, Pd/C) | Yes. total-synthesis.com |
While Fmoc is defined by its base lability, recent research has expanded its versatility. A novel deprotection method using hydrogenolysis under mildly acidic conditions has been developed. escholarship.orgnih.gov This "tunable orthogonality" is valuable for synthesizing highly sensitive molecules containing electrophilic groups that would be incompatible with the standard basic piperidine treatment, and it is tolerant of Boc groups present in the substrate. escholarship.orgnih.gov This expanded compatibility further enhances the utility of the Fmoc group in complex synthetic schemes involving sensitive analogues of 4-amino-3-hydroxybutanoic acid.
Applications in Peptide and Peptidomimetic Synthesis Research
Utility in Solid-Phase Peptide Synthesis (SPPS) using Fmoc-4-amino-3-hydroxybutanoic Acid
Solid-phase peptide synthesis (SPPS), particularly using the Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy, is the predominant method for assembling peptides in a laboratory setting. du.ac.inaltabioscience.comnih.gov This technique involves the stepwise addition of Nα-Fmoc protected amino acids to a growing peptide chain anchored to an insoluble resin support. altabioscience.comresearchgate.net this compound is designed for seamless integration into this workflow. anaspec.com
The primary application of this compound is as a building block for extending linear peptide chains. nih.gov In the Fmoc/tBu SPPS protocol, the synthesis cycle begins with the removal of the temporary Fmoc protecting group from the N-terminus of the resin-bound peptide, typically using a weak base like piperidine (B6355638) in a polar aprotic solvent such as N,N-dimethylformamide (DMF). altabioscience.comuci.edu The newly exposed amine is then coupled with the next Fmoc-protected amino acid, which has been pre-activated to facilitate amide bond formation. uci.edu
This compound is introduced into the sequence in the same manner as standard proteinogenic amino acids. The carboxylic acid moiety is activated using common coupling reagents, and it subsequently reacts with the N-terminal amine of the growing peptide chain. The hydroxyl group on the C3 carbon is typically protected with a tert-butyl (tBu) group, which is stable to the basic conditions used for Fmoc removal but is readily cleaved during the final acidolytic step (e.g., with trifluoroacetic acid, TFA) that liberates the completed peptide from the resin. nih.gov This orthogonal protection scheme is fundamental to the success of Fmoc/tBu SPPS. du.ac.innih.gov
The bifunctional nature of 4-amino-3-hydroxybutanoic acid, possessing a primary amine, a carboxylic acid, and a hydroxyl group, provides a versatile scaffold for creating more complex peptide architectures. While the N-terminus and C-terminus participate in elongating the main peptide backbone, the hydroxyl group offers a point for side-chain modification or cyclization.
For instance, after incorporation into a peptide chain and selective deprotection of the hydroxyl group, it can be used as an anchor point for creating branched or cyclic structures. One strategy involves forming an ester or ether linkage with another part of the peptide. More commonly, the side chain of an amino acid like aspartic acid or glutamic acid could be coupled to the hydroxyl group of the 4-amino-3-hydroxybutanoic acid residue to form a lactone bridge, resulting in a cyclized peptide. Such cyclic structures often exhibit increased stability and constrained conformations. researchgate.net
The synthesis of peptides containing hydroxy-amino acids like serine, threonine, and their non-proteinogenic analogs requires careful consideration to avoid side reactions and ensure efficient coupling. nih.gov One significant challenge is the potential for O-acylation of the unprotected hydroxyl group during the coupling step, leading to the formation of branched byproducts. While tert-butyl ether protection of the hydroxyl group on this compound is standard and effective, incomplete protection or premature deprotection can compromise the synthesis.
Another consideration is the potential for certain building blocks to undergo intramolecular side reactions. For example, some orthogonally protected amino acids have been shown to undergo rapid lactamization under various coupling conditions, leading to poor incorporation efficiency. rsc.org While this specific issue has been documented for Fmoc-Dab(Mtt)-OH, it highlights the need to optimize coupling protocols for any non-standard amino acid. rsc.org For problematic couplings, including those involving sterically hindered residues, strategies may include using more potent coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in combination with an additive like HOAt (1-Hydroxy-7-azabenzotriazole), or employing elevated temperatures to improve reaction kinetics. uci.edursc.org The purity of reagents, especially the absence of contaminating free amino acids or acetic acid in the Fmoc-amino acid stock, is critical for preventing chain termination and ensuring the synthesis of the target peptide. nih.gov
Table 1: Key Steps in Fmoc/tBu SPPS
| Step | Reagents & Solvents | Purpose | Citation |
|---|---|---|---|
| Resin Swelling | DMF or DCM | Prepares the solid support for reaction. | uci.edu |
| Fmoc Deprotection | 20% Piperidine in DMF | Removes the Nα-Fmoc group to expose the amine for coupling. | altabioscience.comuci.edu |
| Amino Acid Coupling | Fmoc-amino acid, Coupling Reagent (e.g., HATU, DIC), Base (e.g., DIPEA, NMM) in DMF | Forms the peptide bond between the free amine and the activated carboxyl group. | uci.edupubcompare.ai |
| Washing | DMF, DCM | Removes excess reagents and byproducts. | du.ac.in |
| Cleavage & Deprotection | Trifluoroacetic acid (TFA) with scavengers (e.g., TIS, water) | Cleaves the peptide from the resin and removes side-chain protecting groups (like tBu). | pubcompare.ai |
Design and Synthesis of Peptidomimetics Incorporating 4-Amino-3-hydroxybutanoic Acid Moieties
Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved pharmacological properties, such as enhanced stability against proteolytic degradation and better bioavailability. nih.gov The incorporation of β-amino acids like 4-amino-3-hydroxybutanoic acid is a key strategy in peptidomimetic design. nih.gov
Natural peptides often adopt specific secondary structures, such as helices and turns, which are crucial for their biological function. β-turns, for example, are structures that reverse the direction of the polypeptide chain and are often found on the surface of proteins where they mediate molecular recognition events. wjarr.com These turns typically consist of four amino acid residues. wjarr.com
The insertion of β-amino acids into a peptide sequence can induce or stabilize specific secondary structures. Due to the extra carbon in their backbone, peptides composed entirely of β-amino acids (β-peptides) are known to form unique helical structures. When interspersed within a sequence of α-amino acids, a β-amino acid residue like 4-amino-3-hydroxybutanoic acid can act as a turn-inducing element. The altered backbone geometry can promote the formation of a hydrogen bond between the carbonyl group of a preceding residue and the amide proton of a succeeding residue, nucleating a β-turn structure. This ability to pre-organize a peptide into a bioactive conformation is a powerful tool in rational drug design.
Incorporating 4-amino-3-hydroxybutanoic acid serves to modulate this landscape. The longer backbone introduced by the β-amino acid restricts the possible phi (φ) and psi (ψ) torsion angles of the adjacent residues more than a standard α-amino acid would. nih.gov This conformational restriction can stabilize desired secondary structures and prevent the peptide from adopting non-productive or misfolded conformations, which has been shown to be a critical factor in the binding efficacy of some peptides. nih.gov The hydroxyl group also provides an additional site for hydrogen bonding, either intramolecularly to further stabilize a specific fold or intermolecularly with a biological target. By strategically placing these residues, chemists can fine-tune the conformational properties of a peptide to optimize its function. nih.govresearchgate.net
Application in Cyclic Peptidomimetic Scaffolds (e.g., RGD-containing sequences)
This compound has proven instrumental in the construction of cyclic peptidomimetic scaffolds, which are designed to mimic the structure and function of biologically active peptide loops. A prominent example is the development of mimics of the Arginine-Glycine-Aspartic acid (RGD) sequence, a key recognition motif for integrin receptors. mdpi.com The cyclization of peptides can enhance their stability against enzymatic degradation, improve receptor binding affinity, and increase specificity compared to their linear counterparts. nih.govmdpi.com
The synthesis of these cyclic structures often involves on-resin cyclization, a technique that leverages the advantages of solid-phase synthesis. nih.govmdpi.com In this approach, a linear peptide is assembled on a solid support, and then a covalent bond is formed between two points in the peptide chain to create the cyclic structure. The use of orthogonal protecting groups is crucial for achieving selective cyclization. For instance, an allyl (All) group might be used to protect a side-chain carboxyl group, which can be selectively removed without affecting the Fmoc or other acid-labile protecting groups. nih.gov
In the context of RGD-containing sequences, this compound can be incorporated to introduce a turn-like structure, helping to correctly orient the RGD motif for optimal interaction with integrins. mdpi.comnih.gov The hydroxyl group of the butanoic acid moiety can also serve as a handle for further functionalization or for creating additional intramolecular hydrogen bonds that stabilize the cyclic conformation. Research has shown that the hydrophobicity and aromaticity of amino acids adjacent to the RGD sequence can significantly influence binding affinity, highlighting the importance of carefully designed scaffold components. mdpi.com However, challenges such as glutarimide (B196013) formation can arise during the synthesis of certain sequences, requiring strategic adjustments like the incorporation of sterically hindered amino acids to prevent this side reaction. nih.gov
Development of β-Peptides and Other Homologated Amino Acid Derivatives
The exploration of peptides composed of β-amino acids, or β-peptides, has opened up new avenues in foldamer chemistry. Unlike their α-peptide counterparts, β-peptides are generally resistant to proteolytic degradation. nih.gov They are known to adopt stable, well-defined secondary structures, including various types of helices and sheets, even in relatively short oligomers. nih.govnih.gov
Synthesis of β-Amino Acid Analogues (e.g., β²- and β³-amino acids)
This compound serves as a valuable precursor for the synthesis of various β-amino acid analogues. The designation β² or β³ refers to the substitution pattern on the β-amino acid backbone. scirp.org Specifically, in a β²-amino acid, the side chain is attached to the carbon atom adjacent to the carbonyl group, while in a β³-amino acid, the side chain is on the carbon atom adjacent to the amino group. scirp.org
The synthesis of these analogues can be achieved through various chemical transformations of the parent molecule. For example, the hydroxyl group can be modified or replaced to introduce different functionalities, and the carbon backbone can be further elaborated. The ability to generate a library of diverse β-amino acid building blocks is crucial for systematically studying their impact on peptide structure and function.
| β-Amino Acid Type | Substitution Position | Influence on Peptide Structure |
| β²-amino acid | Carbon adjacent to the carbonyl group | Can be helix-destabilizing relative to β³-residues. nih.gov |
| β³-amino acid | Carbon adjacent to the amino group | Tend to fold into 14-helices. nih.gov |
Conformational Analysis of β-Peptides Containing this compound Residues
The incorporation of residues derived from this compound into β-peptides has a significant impact on their conformational preferences. The specific substitution pattern dictates the type of secondary structure that is favored. nih.gov For instance, oligomers of β³-amino acids often adopt a 14-helical structure, which is characterized by a 14-membered hydrogen-bonded ring between the amide of one residue and the carbonyl of a residue two positions down the chain. nih.govscirp.org
Computational studies, such as those using Hartree-Fock (HF) and Density Functional Theory (DFT), have been employed to investigate the conformational energies of β-amino acids. scirp.org These studies help to predict the most stable conformations and understand the role of intramolecular hydrogen bonding and solvent effects. Experimental techniques like circular dichroism (CD) and Nuclear Magnetic Resonance (NMR) spectroscopy are then used to validate these predictions and determine the solution-state structures of the β-peptides. nih.govnih.gov The presence of the hydroxyl group in the 4-amino-3-hydroxybutanoic acid residue can introduce additional hydrogen bonding opportunities, further influencing the stability of the resulting secondary structure.
Use in Heterocyclic and Hybrid Peptide Constructs
The versatility of this compound extends to its use in the synthesis of heterocyclic and hybrid peptide constructs. nih.gov Heterocycles can be incorporated into peptide backbones to act as peptidomimetic scaffolds, constraining the peptide into a specific conformation that can mimic a β-turn or other secondary structural motifs. nih.gov
In hybrid peptides, residues of this compound can be combined with α-, γ-, or δ-amino acids to create novel folded structures. nih.gov The insertion of these homologated amino acids into α-peptide sequences can alter the polarity and hydrogen bonding patterns of the resulting polypeptide chain. nih.gov For example, studies on hybrid decapeptides have shown that the incorporation of β- and δ-amino acid residues can still allow for the formation of β-hairpin conformations, demonstrating the potential to create new structural motifs with unique properties. nih.gov The synthesis of such complex molecules often relies on solid-phase techniques, where the Fmoc-protected building block can be readily incorporated into the growing peptide chain. nih.gov
Chemical Transformations and Derivatization for Research Probes
Functionalization Strategies for Bioactive Conjugates and Modified Peptides
The ability to conjugate Fmoc-4-amino-3-hydroxybutanoic acid to other molecules, such as peptides or reporter tags, is fundamental to its application in research. The presence of both a protected amine and a carboxylic acid, along with a hydroxyl group, offers multiple points for chemical modification.
Orthogonal ligation strategies are chemical reactions that proceed under mild conditions without interfering with other functional groups present in the molecules being joined. nih.gov This is particularly crucial when working with complex biomolecules like peptides and proteins. nih.gov The Fmoc group on the amino acid is stable to the conditions used for peptide synthesis but can be selectively removed to allow for further functionalization.
The carboxylic acid of this compound can be activated to form an amide bond with the N-terminus of a peptide or an amino-functionalized molecule. broadpharm.com Conversely, after the removal of the Fmoc group, the newly exposed amine can be coupled to the C-terminus of a peptide or a carboxylic acid-containing molecule. This dual functionality allows for its insertion within a peptide sequence or its attachment to either end of a peptide chain.
Bioconjugation methods such as click chemistry can also be employed. sigmaaldrich.com For instance, the hydroxyl group could potentially be modified to introduce an azide (B81097) or alkyne group, enabling its attachment to molecules containing the complementary reactive partner. This approach provides a highly efficient and specific way to create complex bioactive conjugates.
To visualize and track the location and interactions of molecules within a biological system, reporter tags are often attached. These can include fluorescent dyes, which allow for detection by microscopy, or biotin (B1667282), which has a strong affinity for streptavidin and can be used for purification and detection. The functional groups on this compound provide convenient handles for the attachment of these tags.
For example, a fluorescent dye containing a carboxylic acid can be coupled to the amino group of the deprotected amino acid. Alternatively, a biotin molecule with an activated ester can be reacted with the same amino group. These tagged versions of the amino acid can then be incorporated into peptides or other molecules of interest.
Affinity handles are molecules that can be used to isolate and identify binding partners. nih.gov Biotin is a classic example of an affinity handle. By incorporating a biotinylated this compound into a probe molecule, researchers can use streptavidin-coated beads to pull down the probe along with any interacting proteins, a technique known as affinity purification or pull-down assay.
Role in Chemical Biology Probe Development
The unique properties of this compound make it a valuable component in the design of chemical probes aimed at understanding biological targets and their functions.
Affinity-based probes are designed to bind specifically to a target protein, enabling its identification and characterization. nih.gov These probes typically consist of three components: a reactive group that forms a covalent bond with the target, a recognition element that directs the probe to the target, and a reporter tag for detection and isolation.
This compound can serve as a versatile linker to connect these components. Its linear structure and multiple functionalization points allow for the precise positioning of the reactive group and the reporter tag relative to the recognition element. This is critical for ensuring that the probe can effectively bind to and label its target without steric hindrance.
Fragment-based ligand discovery (FBLD) is a powerful method for identifying new drug leads. nih.govijddd.com It involves screening small, low-complexity molecules ("fragments") for weak binding to a protein target. nih.gov Once a fragment hit is identified, it can be optimized and grown into a more potent and selective ligand. nih.govchemrxiv.org
The structural scaffold of this compound can be utilized in FBLD in several ways. The core butanoic acid structure with its hydroxyl and amino functionalities can itself be considered a fragment. More commonly, it can be used as a template to build libraries of fragments by attaching different chemical groups to its functional handles. The Fmoc-protecting group allows for the controlled, stepwise synthesis of these fragment libraries. By screening these libraries, researchers can identify key interactions between the fragments and the target protein, providing valuable information for the design of more potent inhibitors. nih.gov
Derivatization for Advanced Analytical Characterization
The chemical properties of this compound also lend themselves to derivatization for analytical purposes. The presence of primary and secondary amino acids allows for derivatization with reagents like o-phthaldialdehyde (OPA) and 9-fluorenylmethyloxycarbonyl chloride (FMOC-Cl), which form highly fluorescent products. thermofisher.com This derivatization significantly enhances the sensitivity of detection in techniques like high-performance liquid chromatography (HPLC). thermofisher.comnih.govnih.gov
Preparation of Derivatives for Chromatographic and Spectroscopic Analysis
For analytical purposes, particularly in chromatography and spectroscopy, the derivatization of amino acids like 4-amino-3-hydroxybutanoic acid is a common practice. The primary goal is to attach a chromophoric or fluorophoric group to the molecule, which significantly enhances its detection by UV-Visible or fluorescence detectors. nih.govnih.gov
The most prevalent derivatization agent for both primary and secondary amines is 9-fluorenylmethyl chloroformate (FMOC-Cl). nih.govjascoinc.com This reagent reacts with the amino group to form a stable derivative that possesses strong UV absorption, typically around 262 nm, and can also be detected by fluorescence (excitation at 254 nm and emission at 313 nm). nih.gov The derivatization reaction itself is generally rapid and performed under mild, alkaline conditions to facilitate the nucleophilic attack of the deprotonated amino group on the FMOC-Cl. researchgate.net
The reaction conditions, such as pH, temperature, solvent composition, and reagent concentration, are critical for achieving quantitative and reproducible derivatization. researchgate.netresearchgate.net For instance, the derivatization is often carried out in a borate (B1201080) buffer at a pH between 9.0 and 11.4. nih.govnih.gov An organic solvent like acetonitrile (B52724) or ethanol (B145695) is typically included in the reaction mixture to ensure the solubility of the FMOC-Cl reagent. nih.govresearchgate.net A 5-minute derivatization time at a 5 mM concentration of FMOC-Cl has been found to be effective for a range of amino acids. nih.gov
To minimize interference from the hydrolysis product of the reagent (FMOC-OH), some methods employ a secondary amine, such as 1-aminoadamantane (ADAM), to react with the excess FMOC-Cl. oup.comnih.gov The resulting FMOC-ADAM complex is highly hydrophobic and can be easily separated chromatographically from the amino acid derivatives. oup.com
The resulting Fmoc-derivatized 4-amino-3-hydroxybutanoic acid can then be readily analyzed using reverse-phase high-performance liquid chromatography (RP-HPLC). The inherent UV absorbance of the Fmoc group allows for sensitive detection and quantification. nih.govthieme-connect.de
Table 1: Optimized Conditions for Fmoc-Cl Derivatization of Amino Acids for HPLC Analysis
This table presents a summary of generally optimized conditions for the derivatization of amino acids with FMOC-Cl, which are applicable to this compound based on established protocols for similar compounds.
| Parameter | Optimal Condition/Value | Rationale/Reference |
|---|---|---|
| Derivatization Reagent | 9-fluorenylmethyl chloroformate (FMOC-Cl) | Widely used for primary and secondary amines, provides strong UV and fluorescence signals. nih.govjascoinc.com |
| pH | 9.0 - 11.4 (Borate Buffer) | Ensures deprotonation of the amino group for efficient nucleophilic attack. nih.govnih.gov |
| Solvent | Acetonitrile or Ethanol in aqueous buffer | Ensures solubility of the lipophilic FMOC-Cl reagent. nih.govresearchgate.net |
| Reaction Time | 5 - 40 minutes | Sufficient time for the reaction to proceed to completion at ambient temperature. nih.govnih.gov |
| Reagent Concentration | ~5 mM | Provides a suitable excess of the derivatizing agent without excessive background. nih.gov |
| Detection Wavelength (UV) | ~262 nm | Corresponds to a strong absorbance maximum of the Fmoc chromophore. nih.gov |
| Detection Wavelengths (Fluorescence) | Excitation: ~254-260 nm, Emission: ~313-340 nm | Provides high sensitivity detection for Fmoc derivatives. nih.govnih.gov |
Techniques for Enantiomeric Purity Assessment through Derivatization (e.g., Marfey's method)
Assessing the enantiomeric purity of chiral compounds like 4-amino-3-hydroxybutanoic acid is crucial, as different enantiomers can exhibit distinct biological activities. A powerful and widely used technique for this purpose is the indirect method of chiral separation, which involves derivatization with a chiral derivatizing agent (CDA) to form diastereomers. researchgate.netchiralpedia.com These diastereomers, having different physicochemical properties, can then be separated on a standard achiral HPLC column. chiralpedia.com
Marfey's reagent, 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (L-FDAA), is a preeminent CDA for the analysis of amino acids. researchgate.netnih.govspringernature.com The method involves the reaction of the primary amino group of the analyte with L-FDAA under mild alkaline conditions (typically sodium bicarbonate solution) and gentle heating (around 40 °C). acs.orgnih.gov This reaction forms diastereomeric derivatives. nih.gov When analyzing a racemic mixture of an amino acid, reaction with L-FDAA will produce two diastereomers: L-FDAA-L-amino acid and L-FDAA-D-amino acid. These diastereomers can be resolved by RP-HPLC and are typically detected by UV absorbance at approximately 340 nm. acs.org
For an N-terminally protected compound such as this compound, a preliminary deprotection step is required to liberate the primary amine before it can be reacted with Marfey's reagent. This is typically achieved by treatment with a solution of piperidine (B6355638) in a solvent like acetone (B3395972). Following deprotection, the reaction with Marfey's reagent can proceed.
For compounds containing hydroxyl groups, a variation of the method, termed the "O-Marfey method," has been developed to facilitate the derivatization of the hydroxyl group by increasing its nucleophilicity, although the standard method focuses on the amino group. nih.gov
The general procedure for determining the enantiomeric purity of an Fmoc-protected amino acid using Marfey's method is as follows:
Fmoc Deprotection: The Fmoc protecting group is removed from the amino acid.
Derivatization: The deprotected amino acid is reacted with Marfey's reagent (L-FDAA) in a buffered, alkaline solution.
Quenching: The reaction is stopped by the addition of an acid.
HPLC Analysis: The resulting mixture of diastereomers is analyzed by RP-HPLC with UV detection.
Comparison: The retention times of the diastereomers formed from the sample are compared to those of authentic standards of the pure L- and D-amino acids derivatized with L-FDAA.
Table 2: Representative Protocol for Enantiomeric Purity Analysis using Marfey's Method
This table outlines a typical experimental protocol for the derivatization of an amino acid with Marfey's reagent for subsequent HPLC analysis, based on established methodologies.
| Step | Procedure | Purpose |
|---|---|---|
| 1. Fmoc Deprotection (if applicable) | Dissolve the Fmoc-amino acid in acetone. Add hexane (B92381) and a solution of 1N NaOH. Mix for 10 minutes. Remove the hexane layer. Neutralize the aqueous layer with 1N HCl. | To remove the Fmoc group and liberate the primary amine for derivatization. |
| 2. Derivatization | To the deprotected amino acid solution, add a solution of Marfey's reagent (L-FDAA) in acetone and 1 M sodium bicarbonate. Incubate the mixture at 40 °C for 1-2 hours. | To form diastereomeric derivatives of the L- and D-enantiomers. acs.orgnih.gov |
| 3. Reaction Quenching | Add 1 N HCl to the reaction mixture to stop the derivatization. | To neutralize the basic conditions and halt the reaction. researchgate.net |
| 4. Sample Preparation for HPLC | Dilute the quenched reaction mixture with a suitable solvent, such as acetonitrile/water. | To prepare the sample for injection into the HPLC system. |
| 5. HPLC Analysis | Inject the sample onto a reverse-phase column (e.g., C8 or C18). Elute with a gradient of acetonitrile in water containing an acidic modifier (e.g., formic acid or trifluoroacetic acid). Monitor the eluent by UV detection at 340 nm. | To separate the L-FDAA-L-amino acid and L-FDAA-D-amino acid diastereomers. acs.orgresearchgate.net |
The elution order of the diastereomers is generally consistent for a given set of conditions, allowing for the unambiguous assignment of the enantiomeric composition of the original sample. acs.org
Advanced Characterization and Spectroscopic Analysis in Research
Spectroscopic Methodologies Applied to Fmoc-4-amino-3-hydroxybutanoic Acid and its Derivatives
Spectroscopic techniques are indispensable for the primary structural elucidation of this compound. They provide definitive information about the molecule's atomic connectivity, conformation, and exact mass.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of this compound. Both ¹H and ¹³C NMR are used to map the chemical environment of each hydrogen and carbon atom, respectively, confirming the presence of the key functional groups: the fluorenylmethoxycarbonyl (Fmoc) protecting group, the hydroxy group, and the butanoic acid backbone.
In a typical ¹H NMR spectrum, the aromatic protons of the Fmoc group produce characteristic signals in the downfield region (approximately 7.3-7.9 ppm). nih.gov The protons of the butanoic acid backbone and the methylene (B1212753) group attached to the Fmoc oxygen appear at distinct chemical shifts, and their coupling patterns provide information about adjacent protons, confirming the molecule's connectivity. For instance, the protons on the chiral centers (CH-OH and CH-CH₂COOH) would give complex multiplets, the exact position of which is sensitive to the solvent and molecular conformation. nih.gov
¹³C NMR spectroscopy complements the proton data by identifying all unique carbon atoms. mdpi.com The spectrum would show distinct signals for the carbonyl carbons of the carbamate (B1207046) and the carboxylic acid, the aromatic carbons of the fluorenyl group, and the aliphatic carbons of the butanoic acid chain. nih.gov Advanced NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be used to establish direct and long-range correlations between protons and carbons, providing unambiguous structural assignment. dntb.gov.ua
Table 1: Representative ¹H and ¹³C NMR Data for Fmoc-Amino Acid Structures Note: Exact chemical shifts (δ) for this compound may vary based on solvent and experimental conditions. The data below is representative of the expected signals for the core moieties based on similar structures.
| Assignment | Expected ¹H NMR Chemical Shift (ppm) | Expected ¹³C NMR Chemical Shift (ppm) |
| Fmoc - Aromatic CH | 7.30 - 7.90 (m) | 120.0 - 144.0 |
| Fmoc - CH | 4.20 - 4.40 (m) | ~47.0 |
| Fmoc - CH₂O | 4.20 - 4.40 (m) | ~66.0 |
| Fmoc - C=O | - | ~156.0 |
| Butanoic Acid - CH(OH) | ~3.80 - 4.10 (m) | ~65.0 - 70.0 |
| Butanoic Acid - CH₂(COOH) | ~2.30 - 2.50 (m) | ~41.0 |
| Butanoic Acid - CH₂(NH) | ~3.20 - 3.50 (m) | ~47.0 |
| Butanoic Acid - COOH | ~12.0 (s, br) | ~172.0 |
Data compiled from representative spectra of Fmoc-amino acids and related compounds. nih.govmdpi.com
Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Analysis
Mass spectrometry is a critical tool for confirming the molecular identity of this compound. High-resolution mass spectrometry (HRMS) provides an extremely accurate measurement of the compound's mass, which can be used to verify its elemental composition. nih.gov The molecular formula for this compound is C₁₉H₁₉NO₅, corresponding to a molecular weight of 341.36 g/mol . scbt.comsigmaaldrich.com In electrospray ionization (ESI) mass spectrometry, the compound is typically observed as a protonated molecular ion [M+H]⁺ at m/z 536.1215. semanticscholar.org
Tandem mass spectrometry (MS/MS) is used to analyze the fragmentation pattern of the molecular ion, which yields further structural confirmation. Common fragmentation pathways for Fmoc-protected amino acids include the characteristic loss of the Fmoc group or fragments related to the butanoic acid side chain. libretexts.org This fragmentation data serves as a fingerprint, helping to distinguish the target compound from potential isomers or impurities.
Chromatographic Techniques for Purity and Identity Verification
Chromatographic methods are essential for separating this compound from impurities and for determining its enantiomeric purity, which is crucial for its use in stereospecific synthesis.
High-Performance Liquid Chromatography (HPLC) Method Development and Validation
High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of this compound. A validated reversed-phase HPLC (RP-HPLC) method can effectively separate the target compound from starting materials, by-products, and degradation products. almacgroup.com
Method development typically involves screening various stationary phases and mobile phase compositions. almacgroup.com A common approach utilizes a C18 stationary phase with a mobile phase gradient of water and acetonitrile (B52724), often containing an acidic modifier like trifluoroacetic acid (TFA) to ensure sharp peak shapes. rsc.org Detection is usually performed using a UV detector set to a wavelength between 210 and 230 nm, where the peptide bond and aromatic Fmoc group absorb strongly. almacgroup.comnih.gov Method validation, following established guidelines, ensures the method is linear, accurate, precise, and robust for its intended purpose. nih.govresearchgate.net
Table 2: Typical RP-HPLC Parameters for Purity Analysis of Fmoc-Amino Acids
| Parameter | Condition |
| Column | C18, 250 x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | Linear gradient from 5% to 95% B over 20-30 min |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm |
| Column Temperature | Ambient or controlled (e.g., 25 °C) |
Parameters are representative and based on common methods for analyzing Fmoc-protected amino acids and peptides. rsc.orgphenomenex.com
Chiral Chromatography for Enantiomeric Excess Determination
Since 4-amino-3-hydroxybutanoic acid contains a chiral center at the C3 position, its Fmoc-protected form exists as a pair of enantiomers. sigmaaldrich.comnih.gov For applications in peptide synthesis, where stereochemical purity is paramount, it is essential to determine the enantiomeric excess (ee) of the desired enantiomer. phenomenex.com Chiral chromatography is the primary technique used for this purpose.
The separation of enantiomers is achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, have proven highly effective for resolving the enantiomers of a wide range of N-Fmoc protected amino acids. phenomenex.comphenomenex.com The analysis is often performed using reversed-phase conditions, which offer compatibility with mass spectrometry. phenomenex.com A successful chiral separation allows for the quantification of each enantiomer, with the goal of confirming an enantiomeric excess of >99% for the desired isomer. phenomenex.com Alternative approaches include ligand-exchange chromatography or derivatization with a chiral agent to form diastereomers that can be separated on a standard achiral column. nih.govnih.gov
Table 3: Common Chiral HPLC Conditions for Fmoc-Amino Acid Enantioseparation
| Parameter | Condition |
| Column | Polysaccharide-based CSP (e.g., Lux Cellulose-2) |
| Dimensions | 250 x 4.6 mm |
| Mobile Phase | Isocratic mixture of Acetonitrile and aqueous buffer (e.g., with TFA) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm |
| Temperature | Ambient |
Conditions are based on successful separations of various Fmoc-amino acids. phenomenex.comphenomenex.com
X-ray Crystallography for Solid-State Structural Analysis
For a molecule like this compound, a crystal structure would confirm the absolute configuration of the chiral center and reveal details about intermolecular interactions, such as hydrogen bonding, in the crystal lattice. While specific crystal data for the title compound is not widely published, analysis of closely related structures, such as Fmoc-β-amino butyric acid, demonstrates the power of this technique. nih.gov Such an analysis provides crucial benchmark data that can be used to validate computational models and understand the solid-state properties of the material.
Table 4: Representative Single-Crystal X-ray Diffraction Data for an Fmoc-β-Amino Acid
| Parameter | Value (for Fmoc-β-amino butyric acid) |
| Chemical Formula | C₁₉H₁₉NO₄ |
| Molecular Weight | 325.35 |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 4.8393 (2) |
| b (Å) | 12.4928 (5) |
| c (Å) | 27.8344 (11) |
| Volume (ų) | 1685.24 (12) |
| Calculated Density (Mg m⁻³) | 1.309 |
Data from the crystal structure analysis of a similar compound, Fmoc-β-amino butyric acid. nih.gov
Theoretical and Computational Chemistry Studies
Conformational Analysis and Molecular Dynamics Simulations of 4-Amino-3-hydroxybutanoic Acid Containing Structures
The presence of a hydroxyl group on the β-carbon and the γ-amino acid nature of GABOB introduce significant conformational flexibility and the potential for specific intramolecular interactions that dictate the three-dimensional structure of molecules containing this residue.
Prediction of Preferred Conformations in Various Solvation Environments
Molecular dynamics (MD) simulations are a powerful tool for exploring the conformational landscape of peptides and other molecules in different environments. rsc.orgbiorxiv.org For structures containing 4-amino-3-hydroxybutanoic acid, MD simulations can predict how the molecule folds and moves in solvents of varying polarity, such as water, methanol, or less polar environments like chloroform, which can mimic the interior of a cell membrane. biorxiv.org
While specific MD studies on peptides containing Fmoc-4-amino-3-hydroxybutanoic acid are not extensively documented in publicly available literature, general principles from studies on β- and γ-peptides can be applied. nih.govresearchgate.net It is expected that in aqueous solutions, the polar amino and hydroxyl groups would be solvated by water molecules, leading to more extended conformations. biorxiv.org In contrast, in non-polar solvents, the molecule would be more likely to adopt a folded conformation stabilized by intramolecular hydrogen bonds to minimize the exposure of its polar groups to the unfavorable solvent environment. biorxiv.org The bulky, hydrophobic Fmoc group would also significantly influence the conformational preferences, likely driving self-assembly or interaction with hydrophobic regions of the environment. nih.gov
Theoretical investigations into the effects of solvents on the stereoselectivity of reactions suggest that the conformational preferences of reactive intermediates are highly dependent on the solvent. nih.gov This principle can be extended to the conformational behavior of GABOB-containing structures, where the solvent can modulate the equilibrium between different folded and unfolded states.
The following table outlines the expected predominant conformations of a GABOB-containing peptide in different solvent environments based on general principles of peptide chemistry.
| Solvent Environment | Expected Predominant Conformation | Rationale |
| Water (polar, protic) | Extended, solvated | The polar amino and hydroxyl groups will form hydrogen bonds with water molecules, favoring an open structure. |
| Methanol (polar, protic) | Mixture of extended and folded | Methanol can both solvate the polar groups and allow for some intramolecular interactions. |
| Chloroform (non-polar) | Folded, intramolecularly hydrogen-bonded | The molecule will fold to shield its polar groups from the non-polar solvent, stabilized by internal hydrogen bonds. |
| Dimethyl sulfoxide (B87167) (DMSO) (polar, aprotic) | Can disrupt secondary structures | DMSO is a strong hydrogen bond acceptor and can interfere with intramolecular hydrogen bonding, potentially leading to less defined structures. biorxiv.org |
Investigation of Intramolecular Interactions and Stereochemical Preferences
The stereochemistry of the chiral centers in 4-amino-3-hydroxybutanoic acid is a critical determinant of its three-dimensional structure and its interactions. The relative orientation of the amino and hydroxyl groups influences the potential for intramolecular hydrogen bonding, which in turn stabilizes specific conformations.
Computational studies on similar molecules, such as other amino alcohols and amino acids, have demonstrated the importance of intramolecular hydrogen bonds in determining their preferred conformations. researchgate.netnih.gov For GABOB, a hydrogen bond can form between the hydroxyl group (as a donor) and the amino group (as an acceptor), or vice versa. The strength and prevalence of this interaction are dependent on the stereochemistry (R or S at the C3 position) and the torsional angles of the carbon backbone. nih.gov
Theoretical studies on constrained γ-amino acids have shown that specific torsion angles are favored, leading to well-defined folded structures. nih.gov For GABOB, the gauche and trans conformations around the Cγ-Cβ and Cβ-Cα bonds would be explored computationally to identify low-energy structures. These calculations would reveal the intrinsic conformational preferences dictated by the stereochemistry of the molecule. The enantioselectivity observed in the biological activity of GABOB at different GABA receptors underscores the importance of its stereochemical configuration. acs.org
Quantum-Chemical Investigations and Prediction of Chemical Parameters
Quantum-chemical methods, such as Density Functional Theory (DFT), provide a means to calculate the electronic properties of molecules with a high degree of accuracy. These methods are invaluable for understanding the intrinsic reactivity and physicochemical properties of compounds like this compound.
Determination of Acid Dissociation Constants and Related Energetics
The acid dissociation constant (pKa) is a fundamental property that describes the ionization state of a molecule at a given pH. For an amino acid like GABOB, there are at least two pKa values: one for the carboxylic acid group and one for the amino group. The Fmoc protecting group itself does not have an ionizable proton in the typical pH range.
Quantum-chemical calculations can predict pKa values by computing the Gibbs free energy change of the deprotonation reaction in a simulated solvent environment. rsc.orgnih.govmdpi.com The process involves calculating the energies of the protonated and deprotonated forms of the molecule in both the gas phase and in a continuum solvent model. youtube.com
The following table illustrates the general approach for calculating pKa using a thermodynamic cycle in computational chemistry.
| Step | Description | Computational Method |
| 1 | Geometry optimization of the protonated species (in gas phase and solvent). | DFT (e.g., B3LYP, M06-2X) with a suitable basis set. |
| 2 | Geometry optimization of the deprotonated species (in gas phase and solvent). | DFT with the same method and basis set. |
| 3 | Calculation of the Gibbs free energy of both species in both phases. | Frequency calculations are performed to obtain thermal corrections to the electronic energy. |
| 4 | Calculation of the Gibbs free energy of solvation for the proton. | This is a standard value taken from the literature. |
| 5 | Calculation of the Gibbs free energy change of the reaction in solution. | Using the energies from the previous steps in a thermodynamic cycle. |
| 6 | Calculation of the pKa from the Gibbs free energy change. | Using the equation: pKa = ΔG / (2.303 * RT) |
Computational Modeling of Reaction Mechanisms and Diastereoselection in Synthesis
Computational chemistry is increasingly used to model reaction mechanisms and to understand the origins of stereoselectivity in chemical synthesis. For a molecule with multiple chiral centers like 4-amino-3-hydroxybutanoic acid, controlling the diastereoselectivity of its synthesis is a significant challenge.
While specific computational studies on the diastereoselective synthesis of GABOB are not widely reported, research on the synthesis of other β-hydroxy-α-amino acids and related compounds provides a framework for how such studies would be conducted. nih.govnih.govcsic.es Theoretical models can be used to calculate the energies of the transition states leading to different diastereomeric products. The diastereomer formed through the lower energy transition state is predicted to be the major product.
These computational models can provide valuable insights into how the choice of reagents, catalysts, and reaction conditions influences the stereochemical outcome of the reaction. For example, in an aldol-type reaction to form the β-hydroxy-γ-amino acid backbone, computational modeling could be used to design a chiral auxiliary or catalyst that would favor the formation of the desired diastereomer.
Emerging Research Directions and Future Perspectives
Novel Applications in Biomaterials and Nano-platforms
The ability of Fmoc-amino acids and short peptides to self-assemble into ordered nanostructures, such as hydrogels, has been a significant area of research. These biomaterials are being explored for a range of applications, including tissue engineering, drug delivery, and as anti-infective coatings. The self-assembly is primarily driven by π-π stacking of the aromatic Fmoc groups and hydrogen bonding between the peptide backbones.
While specific research on hydrogels formed exclusively from Fmoc-4-amino-3-hydroxybutanoic acid is still emerging, the principles of Fmoc-peptide self-assembly suggest its potential in this area. The presence of the hydroxyl group on the butanoic acid backbone could introduce additional hydrogen bonding opportunities, potentially influencing the mechanical properties and stability of the resulting hydrogel. Future research is anticipated to explore how the stereochemistry and position of this hydroxyl group can be used to fine-tune the characteristics of these nano-platforms for specific biomedical applications.
Exploration in Epigenetic Mechanism Targeting and Targeted Delivery Systems
The core structure of 4-amino-3-hydroxybutanoic acid (GABOB) is of significant interest in the development of therapeutic agents. Peptides and small molecules containing the GABOB moiety have been investigated as inhibitors of various enzymes, including HIV-1 protease and matrix metalloproteinase-9 (MMP-9). This inhibitory activity makes them promising candidates for the development of targeted delivery systems, where they could be conjugated to other molecules to direct them to specific tissues or cells.
The exploration of GABOB-containing compounds in the context of epigenetic mechanism targeting is a more nascent field. While direct studies on the role of this compound in epigenetics are limited, there is a broader interest in developing small molecules that can modulate the activity of enzymes involved in epigenetic regulation, such as histone deacetylases (HDACs). The structural motifs present in GABOB could potentially be adapted to design novel HDAC inhibitors. Further research is needed to synthesize and screen libraries of GABOB derivatives to assess their potential as epigenetic modulators.
A notable area of research has been the synthesis of a pepstatin analog that incorporates a trifluoromethyl (Tfm) version of GABOB. This analog has been evaluated for its inhibitory effects on HIV-1 protease and MMP-9, demonstrating the potential of GABOB derivatives in creating potent and specific enzyme inhibitors.
Advancements in Automated Peptide Synthesis with this compound
The use of the Fmoc protecting group is central to modern solid-phase peptide synthesis (SPPS), a technique that has been extensively automated. Automated synthesizers have significantly increased the efficiency and reproducibility of peptide production, allowing for the synthesis of complex and modified peptides.
The incorporation of non-standard amino acids like this compound into automated SPPS protocols is a key area of advancement. The presence of the hydroxyl group in the butanoic acid backbone can present specific challenges during synthesis, such as potential side reactions or the need for an additional protecting group for the hydroxyl function to prevent unwanted acylation. The choice of this protecting group must be orthogonal to the Fmoc group on the amine and the protecting groups on other amino acids in the peptide sequence.
Recent advancements in SPPS, such as the use of more efficient coupling reagents and microwave-assisted synthesis, can help to overcome some of these challenges by reducing reaction times and improving coupling efficiency. These technological improvements are crucial for the successful automated synthesis of peptides containing functionalized amino acids like this compound, thereby enabling the production of novel peptidomimetics with enhanced biological activities.
| Advancement in Automated SPPS | Relevance for this compound |
| Improved Coupling Reagents | Enhanced efficiency of incorporating the sterically hindered amino acid. |
| Microwave-Assisted Synthesis | Reduced reaction times and prevention of side reactions. |
| Advanced Cleavage Cocktails | Efficient removal of all protecting groups without damaging the final peptide. |
| Automated Monitoring | Real-time feedback on the efficiency of coupling and deprotection steps. |
Integration with High-Throughput Screening and Advanced Drug Discovery Pipelines
The development of novel therapeutic agents relies heavily on high-throughput screening (HTS) of large compound libraries. The unique structural features of this compound make it an attractive building block for inclusion in such libraries for drug discovery.
Patents have described the use of peptides containing GABOB as inhibitors of proteases, and these peptides are amenable to HTS formats. The use of 96-well microtiter plates allows for the rapid screening of large numbers of compounds against a biological target. This format is well-suited for both the synthesis of chemical arrays and the subsequent biological assays.
Q & A
Q. What computational tools aid in predicting the reactivity of this compound in non-standard solvents or under microwave conditions?
- Methodological Answer : Density functional theory (DFT) calculations (e.g., Gaussian or ORCA) model transition states for coupling reactions. Solvent effects are simulated using COSMO-RS. Machine learning platforms like Chemprop predict reaction yields based on solvent polarity and dielectric constants .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
